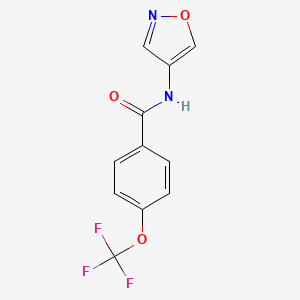

N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the field of epigenetic research. This compound is known to inhibit the activity of the histone demethylase JMJD3, a key enzyme involved in the epigenetic regulation of gene expression.

科学的研究の応用

Synthesis and Complex Formation

A compound related to N-(isoxazol-4-yl)-4-(trifluoromethoxy)benzamide, described in a study by Adhami et al. (2012), demonstrates the utility of benzamide derivatives in the synthesis of complex molecules. Specifically, the study highlights the formation of thiadiazolobenzamide via cyclization and its subsequent complexation with nickel and palladium ions. This research underscores the importance of benzamide derivatives in creating novel compounds with potential applications in catalysis and materials science (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Heterocyclic Compound Synthesis

Another study by Strekowski et al. (1995) explores the synthesis of isoxazoles and 1,3,5-triazines, illustrating the versatility of trifluoromethyl groups in heterocyclic chemistry. This research provides insight into the use of anionically activated trifluoromethyl groups as synthons for constructing isoxazole rings, highlighting the synthetic value of trifluoromethyl-substituted compounds in producing biologically relevant structures (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).

Cycloaddition Reactions

The utility of benzo[d]isoxazoles in cycloaddition reactions, as shown by Xu et al. (2018), further demonstrates the relevance of isoxazole derivatives in synthetic chemistry. This study presents a gold-catalyzed method for achieving [5 + 1] or [5 + 2] cycloaddition reactions, providing a route to synthesize complex oxazine or oxazepine derivatives. Such methodologies are crucial for the development of new materials and pharmaceuticals (Xu, Zhao, Li, & Liu, 2018).

Coordination Networks and NLO Properties

Liao et al. (2013) investigate the synthesis of coordination networks using tetrazolate-yl acylamide tectons. This research emphasizes the impact of substituents on the structural and nonlinear optical (NLO) properties of the resulting materials. The study showcases the application of acylamide derivatives in designing materials with potential optoelectronic applications (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).

Block Copolymer Synthesis

The development of well-defined aramides and block copolymers, as discussed by Yokozawa et al. (2002), highlights the significance of benzamide derivatives in polymer science. This study presents a methodology for synthesizing poly(p-benzamide) with controlled molecular weight and polydispersity, underscoring the potential of these compounds in creating advanced polymeric materials (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

特性

IUPAC Name |

N-(1,2-oxazol-4-yl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-3-1-7(2-4-9)10(17)16-8-5-15-18-6-8/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRNEPHSLHSBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CON=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)

![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)

![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)

![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)